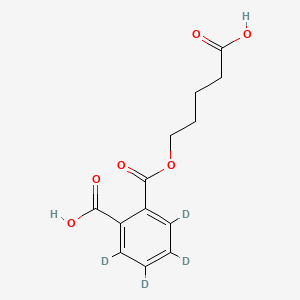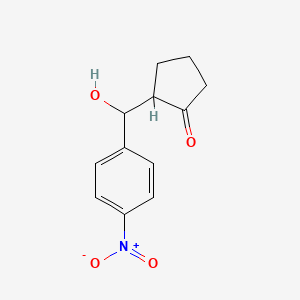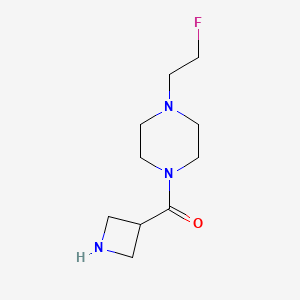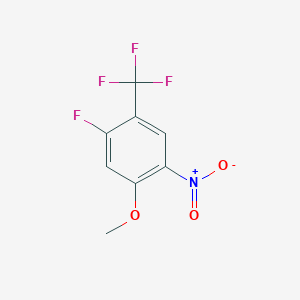
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H5F4NO3 It is a derivative of benzotrifluoride, characterized by the presence of fluorine, methoxy, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride can be synthesized through a multi-step process. One common method involves the nitration of 2-fluoro-4-methoxybenzotrifluoride using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and trifluoromethyl makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methoxy group.
Scientific Research Applications
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-fluoro-4-methoxy-5-nitrobenzotrifluoride exerts its effects depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy and fluorine groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the context in which the compound is used, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitrobenzotrifluoride
- 2-Methoxy-5-nitrobenzotrifluoride
- 4-Fluoro-2-methoxy-5-nitroaniline
Uniqueness
2-Fluoro-4-methoxy-5-nitrobenzotrifluoride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups on the benzene ring makes it a versatile intermediate for various chemical transformations .
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
1-fluoro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3 |
InChI Key |
IQGKSGHJSYXIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
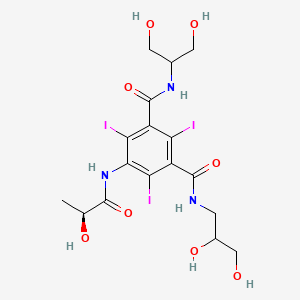
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
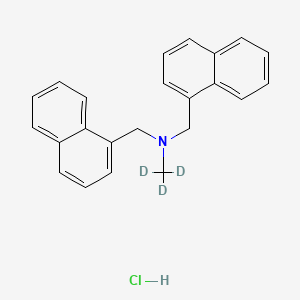
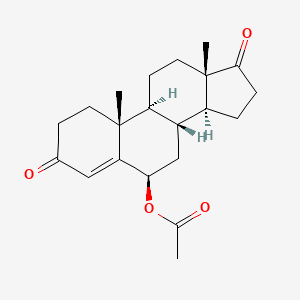

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)

